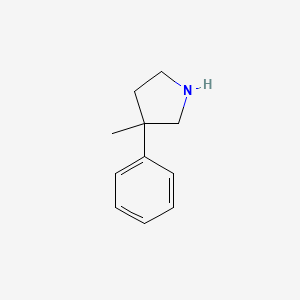
3-Methyl-3-phenylpyrrolidine
Übersicht
Beschreibung
3-Methyl-3-phenylpyrrolidine is a chemical compound with the empirical formula C11H15N . It is a solid substance .
Synthesis Analysis
The synthesis of pyrrolidines, including 3-Methyl-3-phenylpyrrolidine, can be achieved through various methods. One such method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in combination with a proficient rhodium catalyst .Molecular Structure Analysis
The molecular structure of 3-Methyl-3-phenylpyrrolidine consists of a pyrrolidine ring with a methyl group and a phenyl group attached to the same carbon . The molecular weight of this compound is 161.24 .Physical And Chemical Properties Analysis
3-Methyl-3-phenylpyrrolidine is a solid substance . Its empirical formula is C11H15N and it has a molecular weight of 161.24 .Wissenschaftliche Forschungsanwendungen
Catalytic Arylation The arylation of N-phenylpyrrolidine has been explored, leading to the development of a transformation for the direct and selective arylation of sp3 C-H bonds in the absence of a directing group. This method involves using Ru(H)2(CO)(PCy3)3 4 as the catalyst. Preliminary studies suggest that Ru(Ph)(I)(CO)(PCy3)2 5 is the key intermediate of the catalytic cycle, demonstrating the potential of 3-methyl-3-phenylpyrrolidine derivatives in synthetic chemistry for constructing complex molecules (Sezen & Sames, 2005).
Anticonvulsant Activity A series of new 3-aminopyrroles, which can be synthesized starting from acetophenone and glycine derivatives, has been investigated for anticonvulsant activity. This research suggests that derivatives of 3-methyl-3-phenylpyrrolidine could play a role in developing new anticonvulsant drugs, with several compounds showing significant activity and a remarkable lack of neurotoxicity (Unverferth et al., 1998).
Antimicrobial and Antifungal Activities New 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones have shown promising in vitro antifungal activities towards several test fungi. One derivative exhibited significant in vitro inhibitory activities against a broad spectrum of fungi, suggesting the potential of 3-methyl-3-phenylpyrrolidine derivatives as novel fungicides (Cvetković et al., 2019).
Neuroprotection Research into selective activation of group-II metabotropic glutamate receptors by derivatives of 3-methyl-3-phenylpyrrolidine indicates potential neuroprotective effects against excitotoxic neuronal death. These findings encourage further exploration of such compounds for treating neurodegenerative diseases (Battaglia et al., 1998).
Dopamine Receptor Binding Synthesized 3-phenylpyrrolidines have been evaluated for their dopamine binding affinity, indicating that certain derivatives can interact with D1 and D2 receptors. This suggests applications in designing drugs for neurological conditions such as Parkinson's disease and schizophrenia (Crider et al., 1992).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 3-Methyl-3-phenylpyrrolidine are currently unknown. This compound belongs to the class of pyrrolidine alkaloids . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . .
Mode of Action
It is known that pyrrolidine alkaloids can interact with various cellular targets and exert their effects through different mechanisms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets.
Eigenschaften
IUPAC Name |
3-methyl-3-phenylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-11(7-8-12-9-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITWJEPAVCOKSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-phenylpyrrolidine | |
CAS RN |
56606-73-6 | |
| Record name | 3-methyl-3-phenylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2819798.png)
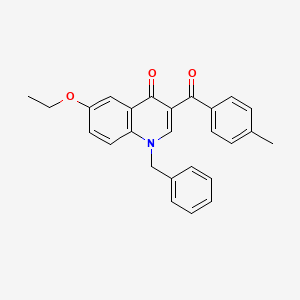
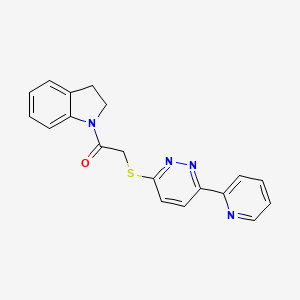
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylbutyl)acetamide](/img/structure/B2819808.png)
![4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B2819809.png)
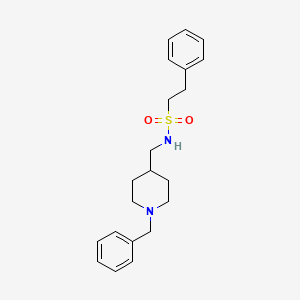
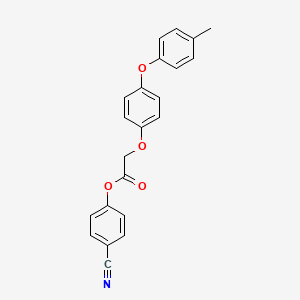

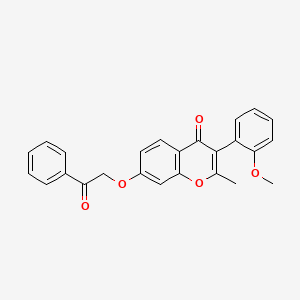
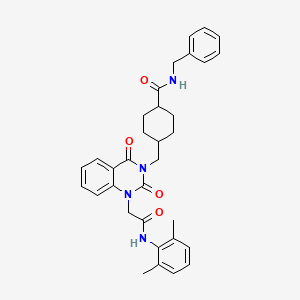
![2-(4-chlorophenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2819817.png)
![3-(3,4-dimethoxyphenyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]-4aH-quinazolin-1-ium-2,4-dione](/img/structure/B2819818.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2819819.png)
![2-(4-chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide](/img/structure/B2819820.png)